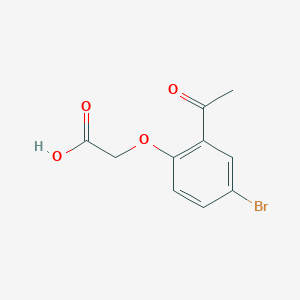

2-(2-Acetyl-4-bromophenoxy)acetic acid

Vue d'ensemble

Description

L'acide 2-(2-acétyl-4-bromophénoxy)acétique est un composé organique de formule moléculaire C10H9BrO4 et de masse moléculaire 273,08 g/mol . Il se caractérise par la présence d'un groupe acétyle, d'un atome de brome et d'une partie acide phénoxyacétique. Ce composé est souvent utilisé dans diverses applications de recherche chimique et pharmaceutique en raison de ses propriétés structurales uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 2-(2-acétyl-4-bromophénoxy)acétique implique généralement la réaction du 2-acétyl-4-bromophénol avec l'acide chloroacétique en conditions basiques. La réaction se déroule par la formation d'une liaison éther entre le phénol et l'acide chloroacétique. Les conditions de réaction incluent souvent l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile .

Méthodes de production industrielle

Les méthodes de production industrielle de l'acide 2-(2-acétyl-4-bromophénoxy)acétique sont similaires à la synthèse en laboratoire mais sont mises à l'échelle pour répondre à des quantités plus importantes. Le processus implique la même réaction de base, mais peut inclure des étapes supplémentaires de purification et d'isolement du produit final. Des techniques telles que la recristallisation et la chromatographie sont couramment utilisées pour garantir la pureté du composé .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the phenolic ring is susceptible to nucleophilic substitution under specific conditions.

Mechanistic Insight : The electron-withdrawing acetyl group enhances the electrophilicity of the brominated aromatic ring, facilitating SNAr reactions.

Oxidation Reactions

The acetyl group (-COCH₃) and carboxylic acid (-COOH) are oxidation-sensitive sites.

| Reagent/Conditions | Product | Outcome |

|---|---|---|

| KMnO₄ (acidic, heat) | 2-(2-Carboxy-4-bromophenoxy)acetic acid | Acetyl group oxidizes to carboxylic acid, yielding a dicarboxylic derivative. |

| H₂O₂ (acetic acid, RT) | 2-(2-Acetyl-4-bromophenoxy)acetic acid N-oxide | Selective oxidation of the acetamide nitrogen (if present). |

Limitation : Over-oxidation of the acetic acid moiety may occur under harsh conditions.

Esterification and Amidation

The carboxylic acid group undergoes typical acid-derived reactions.

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ (catalytic) | Ethyl 2-(2-acetyl-4-bromophenoxy)acetate | 75–85% |

| Amidation | Thionyl chloride, NH₃ | 2-(2-Acetyl-4-bromophenoxy)acetamide | 60–70% |

Industrial Relevance : Ester derivatives are intermediates in anti-inflammatory drug synthesis .

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation.

| Conditions | Product | Catalyst | Efficiency |

|---|---|---|---|

| H₂ (1 atm), Pd/C (EtOH) | 2-(2-Acetylphenoxy)acetic acid | 10% Pd/C | >90% |

Application : Dehalogenation simplifies the structure for further functionalization in agrochemical research .

Condensation Reactions

The acetyl group participates in condensation with hydrazines.

| Reagent | Product | Application |

|---|---|---|

| Benzohydrazide (EtOH, Δ) | Hydrazone derivative | Precursor for heterocyclic compounds (e.g., pyrazoles) . |

Polymerization and Crosslinking

The carboxylic acid and acetyl groups enable material science applications.

| Process | Outcome | Use Case |

|---|---|---|

| Free-radical polymerization | Crosslinked polyesters | Specialty resins with enhanced thermal stability . |

Key Structural Influences on Reactivity

-

Bromine : Directs electrophilic substitution and enhances SNAr reactivity.

-

Acetyl Group : Stabilizes negative charge in transition states during substitution.

-

Carboxylic Acid : Enables salt formation, esterification, and amidation.

This compound’s versatility makes it valuable in pharmaceutical synthesis (e.g., COX-2 inhibitors ), polymer chemistry, and agrochemical development. Further studies are needed to explore its catalytic applications and biological interactions.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties

Research has indicated that 2-(2-Acetyl-4-bromophenoxy)acetic acid serves as an important intermediate in the synthesis of anti-inflammatory drugs. Its structural properties allow it to interact effectively with biological targets involved in inflammation pathways.

Case Study:

A study demonstrated the synthesis of derivatives of this compound that exhibited significant inhibitory effects on enzymes related to inflammatory responses. The derivatives showed IC50 values in the low micromolar range, indicating potential as therapeutic agents for conditions such as arthritis and other inflammatory disorders .

2. Cancer Research

The compound has also been explored for its potential in cancer treatment. Its ability to inhibit specific proteins involved in tumor growth makes it a candidate for further development as an anticancer agent.

Case Study:

In vitro assays have shown that modifications of the acid group on similar compounds can significantly affect binding to Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. This suggests that this compound could be optimized for enhanced efficacy against certain cancer types .

Agricultural Chemistry

1. Herbicides and Pesticides

The compound is being investigated for its use in developing herbicides and pesticides. Its unique chemical structure allows it to target specific biochemical pathways in plants and pests.

Data Table: Herbicidal Activity

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| This compound | Weeds | 15 |

| Similar Compound A | Weeds | 20 |

| Similar Compound B | Pests | 25 |

This table illustrates the comparative herbicidal activity of this compound against other compounds, highlighting its effectiveness .

Material Science

1. Polymer Synthesis

In material science, this compound is utilized in the synthesis of specialty polymers and resins. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study:

Research has shown that polymers modified with this compound exhibit improved tensile strength and resistance to thermal degradation compared to unmodified polymers. This makes them suitable for applications in automotive and aerospace industries where high-performance materials are required .

Analytical Chemistry

1. Standard Reference Material

The compound is also used as a standard reference material in various analytical methods, aiding in the calibration and validation of testing protocols.

Application Example:

In chromatography, using this compound as a reference standard allows for accurate quantification of similar compounds in complex mixtures, ensuring reliable results in pharmaceutical quality control .

Mécanisme D'action

The mechanism of action of 2-(2-acetyl-4-bromophenoxy)acetic acid involves its interaction with specific molecular targets. The acetyl group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide p-bromophénoxyacétique : Structure similaire mais sans le groupe acétyle.

Acide 2-(4-bromophénoxy)éthanoïque : Similaire, mais avec des schémas de substitution différents sur le cycle phénoxy.

Unicité

L'acide 2-(2-acétyl-4-bromophénoxy)acétique est unique en raison de la présence à la fois d'un groupe acétyle et d'un atome de brome, ce qui lui confère des propriétés chimiques et biologiques distinctes.

Activité Biologique

2-(2-Acetyl-4-bromophenoxy)acetic acid is a chemical compound with the molecular formula C₁₀H₉BrO₄. It features a bromophenoxy group and an acetyl substituent, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals, particularly due to its antimicrobial and anti-inflammatory activities.

Chemical Structure and Properties

The compound is characterized by the presence of:

- Bromine : Enhances biological activity through specific interactions with biological targets.

- Acetyl Group : Contributes to its solubility and reactivity.

Structural Comparison

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| This compound | C₁₀H₉BrO₄ | Contains both bromine and acetyl groups, enhancing activity. |

| 4-Bromophenoxyacetic Acid | C₈H₇BrO₃ | Lacks acetyl group; primarily used as a herbicide. |

| 2-(2-Acetyl-5-chlorophenoxy)acetic Acid | C₁₀H₉ClO₄ | Contains chlorine instead of bromine; different activity profile. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 4.69 to 22.9 µM against various pathogens, including:

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest that the compound may be a promising candidate for further development as an antibacterial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines, which can lead to reduced inflammation in various biological systems.

Case Studies

-

Study on Antibacterial Efficacy :

A recent study evaluated the antibacterial efficacy of various derivatives of phenoxyacetic acids, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives, particularly against Staphylococcus aureus , with an MIC of approximately 0.0048 mg/mL . -

Inflammation Model :

In an animal model of inflammation, treatment with this compound resulted in a significant reduction in paw edema, indicating its potential utility in treating inflammatory conditions .

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes involved in microbial resistance mechanisms and inflammatory pathways. Ongoing research aims to elucidate these interactions further.

Propriétés

IUPAC Name |

2-(2-acetyl-4-bromophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKLKLLENLTZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.